1-[(4-Aminophenyl)methyl]-3-ethylurea 1-[(4-Aminophenyl)methyl]-3-ethylurea
Brand Name: Vulcanchem
CAS No.: 1183730-87-1
VCID: VC3392581
InChI: InChI=1S/C10H15N3O/c1-2-12-10(14)13-7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H2,12,13,14)
SMILES: CCNC(=O)NCC1=CC=C(C=C1)N
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

1-[(4-Aminophenyl)methyl]-3-ethylurea

CAS No.: 1183730-87-1

Cat. No.: VC3392581

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Aminophenyl)methyl]-3-ethylurea - 1183730-87-1

Specification

CAS No. 1183730-87-1
Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name 1-[(4-aminophenyl)methyl]-3-ethylurea
Standard InChI InChI=1S/C10H15N3O/c1-2-12-10(14)13-7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H2,12,13,14)
Standard InChI Key PAWXMMUWAPSTIM-UHFFFAOYSA-N
SMILES CCNC(=O)NCC1=CC=C(C=C1)N
Canonical SMILES CCNC(=O)NCC1=CC=C(C=C1)N

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-[(4-Aminophenyl)methyl]-3-ethylurea consists of a 4-aminophenyl group connected via a methylene (-CH₂-) bridge to a urea group that is further substituted with an ethyl group. The compound contains several notable structural features:

  • A benzene ring with a para-positioned amino group

  • A methylene bridge connecting the phenyl ring to the urea moiety

  • A urea functional group with characteristic C=O and N-H bonds

  • An ethyl substituent on one of the nitrogen atoms of the urea group

This structure differs from the similar compound 1-(4-aminophenyl)-3-ethylurea in that it contains an additional methylene spacer between the phenyl ring and the urea group, which likely affects its conformational flexibility and interaction potential.

Physical and Chemical Properties

Based on its structural components, 1-[(4-Aminophenyl)methyl]-3-ethylurea would likely exhibit the following properties:

  • Appearance: Likely a crystalline solid at room temperature

  • Solubility: Moderate solubility in polar organic solvents like ethanol and methanol, limited solubility in water, and poor solubility in non-polar solvents

  • Hydrogen bonding: Capable of both donating and accepting hydrogen bonds through the amino and urea functionalities

  • Acid-base properties: The amino group can act as a base, while the N-H groups in the urea moiety have mild acidic character

The presence of the amino group on the phenyl ring would confer nucleophilic properties, while the urea functionality provides sites for hydrogen bonding interactions. These characteristics are particularly important for potential biological activities and applications in synthesis.

Comparison with Related Compounds

Structural Comparison

Table 1: Structural Comparison of 1-[(4-Aminophenyl)methyl]-3-ethylurea with Related Compounds

CompoundKey Structural FeaturesDistinguishing Elements
1-[(4-Aminophenyl)methyl]-3-ethylurea4-Aminophenyl-CH₂-NH-CO-NH-CH₂CH₃Methylene spacer between phenyl and urea
1-(4-aminophenyl)-3-ethylurea4-Aminophenyl-NH-CO-NH-CH₂CH₃Direct attachment of phenyl to urea
1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-bromophenyl)pyrrolidin-1-yl]-2-oxo-ethyl]urea4-Aminophenyl-CH₂-NH-CO-NH-CH₂-CO-pyrrolidinylComplex substituent replacing ethyl group
4-(4-aminophenyl)-3-morpholinone4-Aminophenyl attached to morpholinoneCyclic structure instead of linear urea

The methylene spacer in 1-[(4-Aminophenyl)methyl]-3-ethylurea provides additional conformational flexibility compared to 1-(4-aminophenyl)-3-ethylurea, potentially affecting its binding properties and reactivity .

Reactivity Comparison

The reactivity of 1-[(4-Aminophenyl)methyl]-3-ethylurea would be influenced by its functional groups:

Compared to 1-(4-aminophenyl)-3-ethylurea, which has the urea group directly attached to the phenyl ring, the additional methylene spacer in our target compound would decrease electronic communication between the aromatic ring and the urea group, potentially altering its reactivity patterns.

Analytical Considerations

Identification Methods

For identification and characterization of 1-[(4-Aminophenyl)methyl]-3-ethylurea, several analytical techniques would be appropriate:

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, methylene bridge, ethyl group, and exchangeable N-H protons

  • IR Spectroscopy: Would reveal characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), and aromatic C=C stretching

  • Mass Spectrometry: Would provide molecular weight confirmation and fragmentation pattern information

Chromatographic Methods

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) could be used for purity assessment and separation from related compounds. These methods would be particularly useful for monitoring reaction progress during synthesis.

Future Research Directions

Synthesis Optimization

Future research could focus on optimizing synthetic routes to 1-[(4-Aminophenyl)methyl]-3-ethylurea, exploring alternative catalysts and conditions to improve yield and selectivity. The development of environmentally friendly synthetic approaches would be particularly valuable.

Structure-Activity Relationship Studies

Comprehensive studies comparing the biological activities of 1-[(4-Aminophenyl)methyl]-3-ethylurea with structurally related compounds could help identify structure-activity relationships and guide the design of more potent derivatives for specific applications.

Material Applications Exploration

Investigation into the potential use of 1-[(4-Aminophenyl)methyl]-3-ethylurea in polymer chemistry and materials science could reveal novel applications, particularly in areas leveraging hydrogen bonding capabilities of the urea functionality.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator